molecular formula C20H18N4O2S B11056375 (8R,8aR)-6-amino-8-(2,3-dimethoxyphenyl)-8,8a-dihydro-1H-isothiochromene-5,7,7(3H)-tricarbonitrile

(8R,8aR)-6-amino-8-(2,3-dimethoxyphenyl)-8,8a-dihydro-1H-isothiochromene-5,7,7(3H)-tricarbonitrile

Cat. No.: B11056375
M. Wt: 378.4 g/mol
InChI Key: SAKQJHJXXRWSBE-DOTOQJQBSA-N
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Description

(8R,8aR)-6-amino-8-(2,3-dimethoxyphenyl)-8,8a-dihydro-1H-isothiochromene-5,7,7(3H)-tricarbonitrile is a complex organic compound with a unique structure that includes an isothiochromene core, amino group, and multiple nitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8R,8aR)-6-amino-8-(2,3-dimethoxyphenyl)-8,8a-dihydro-1H-isothiochromene-5,7,7(3H)-tricarbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the isothiochromene core, followed by the introduction of the amino group and the dimethoxyphenyl substituent. The nitrile groups are then added through a series of reactions involving cyanation.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using high-yield reactions, minimizing the use of hazardous reagents, and employing efficient purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

(8R,8aR)-6-amino-8-(2,3-dimethoxyphenyl)-8,8a-dihydro-1H-isothiochromene-5,7,7(3H)-tricarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert nitrile groups to amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

(8R,8aR)-6-amino-8-(2,3-dimethoxyphenyl)-8,8a-dihydro-1H-isothiochromene-5,7,7(3H)-tricarbonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (8R,8aR)-6-amino-8-(2,3-dimethoxyphenyl)-8,8a-dihydro-1H-isothiochromene-5,7,7(3H)-tricarbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The presence of multiple functional groups, including the amino group, dimethoxyphenyl substituent, and nitrile groups, makes this compound unique. These functional groups contribute to its diverse reactivity and potential applications.

Properties

Molecular Formula

C20H18N4O2S

Molecular Weight

378.4 g/mol

IUPAC Name

(8R,8aR)-6-amino-8-(2,3-dimethoxyphenyl)-1,3,8,8a-tetrahydroisothiochromene-5,7,7-tricarbonitrile

InChI

InChI=1S/C20H18N4O2S/c1-25-16-5-3-4-13(18(16)26-2)17-15-9-27-7-6-12(15)14(8-21)19(24)20(17,10-22)11-23/h3-6,15,17H,7,9,24H2,1-2H3/t15-,17+/m0/s1

InChI Key

SAKQJHJXXRWSBE-DOTOQJQBSA-N

Isomeric SMILES

COC1=CC=CC(=C1OC)[C@@H]2[C@H]3CSCC=C3C(=C(C2(C#N)C#N)N)C#N

Canonical SMILES

COC1=CC=CC(=C1OC)C2C3CSCC=C3C(=C(C2(C#N)C#N)N)C#N

Origin of Product

United States

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